molecular formula C18H26N6O B2583062 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1172457-64-5

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2583062
CAS No.: 1172457-64-5
M. Wt: 342.447
InChI Key: SCMVDRQSZZEZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one, is a chemical reagent designed for research applications, particularly in the field of kinase signaling pathways. It features a core structure common to a class of molecules known to act as serine-threonine kinase modulators . Compounds within this structural class have demonstrated research value in modulating key kinases such as p70S6K, Akt1, and Akt2, which are central to critical cellular processes including proliferation, differentiation, and programmed cell death . The inhibition of these kinase receptor signal transduction pathways is a key area of investigation for a range of diseases . As such, this reagent holds significant potential for researchers studying the mechanisms of immunological, inflammatory, and proliferative diseases, as well as metabolic disorders such as diabetes and obesity, in a preclinical setting . It is important to note that the specific pharmacological profile and binding affinity of this exact molecule require further empirical determination. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-13-10-14(2)24(21-13)16-11-15(19-12-20-16)22-6-8-23(9-7-22)17(25)18(3,4)5/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMVDRQSZZEZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidine Cores

  • Compound 3 (from ): (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine Differs in substituents: A hydrazine group replaces the piperazine-dimethylpropanone chain. The p-tolyl group enhances aromatic interactions but reduces polarity compared to the dimethylpropanone in the target compound .
  • Compound 4i (from ): Contains a coumarin-linked pyrimidinone and tetrazole-pyrrole system. The coumarin substituent introduces fluorescence properties, absent in the target compound. The tetrazole ring provides metabolic stability but increases molecular weight (MW: ~580 g/mol vs. ~386 g/mol for the target compound) .

Piperazine-Containing Analogues

  • Compound 5 (from ): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Shares a piperazine-ketone backbone but replaces pyrimidine with a pyrazole-butanoic acid chain. The trifluoromethylphenyl group enhances lipophilicity (ClogP: ~3.2 vs. ~2.1 for the target compound) .
  • N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (from ):
    • Features a furyl-pyrimidine core and methylpiperazinyl acetamide.
    • The furyl group may improve binding to hydrophobic pockets, while the acetamide linker increases rotational freedom .

Key Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) ClogP Notable Properties
Target Compound Pyrimidine-piperazine 3,5-Dimethylpyrazole, dimethylpropanone ~386.5 ~2.1 Balanced lipophilicity, π-stacking
Compound 3 Pyrazolo[3,4-d]pyrimidine Hydrazine, p-tolyl ~268.3 ~1.8 High polarity, aromatic interactions
Compound 4i Pyrimidinone-tetrazole Coumarin, tetrazole-pyrrole ~580.2 ~3.5 Fluorescent, metabolic stability
Compound 5 Piperazine-pyrazole Trifluoromethylphenyl, butanone ~369.4 ~3.2 Enhanced lipophilicity
Compound Pyrimidine-furyl Methylpiperazinyl acetamide ~410.4 ~1.9 Hydrophobic binding, flexibility

Pharmacological Implications

  • The target compound’s dimethylpropanone group may improve blood-brain barrier penetration compared to hydrazine (Compound 3) or coumarin derivatives (Compound 4i).
  • Piperazine analogues with trifluoromethyl groups (Compound 5) exhibit higher ClogP, favoring CNS activity but risking off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.